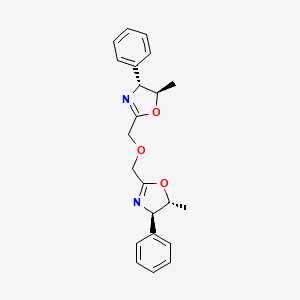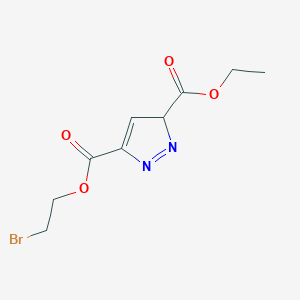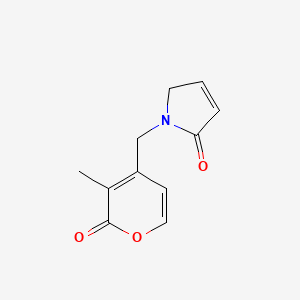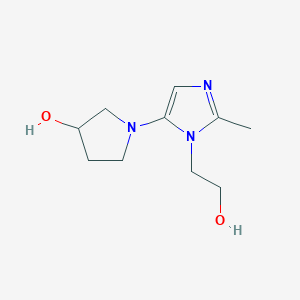
4,6,7-Trichloro-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofurans, which are characterized by a fused benzene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4, 6, and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile .
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyanophthalide: Another isobenzofuran derivative with a cyanide group at the 5 position.
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A non-chlorinated analog of the compound .
Uniqueness
4,6,7-Trichloro-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This chlorination pattern distinguishes it from other isobenzofuran derivatives, providing unique properties and applications .
Propiedades
Número CAS |
63314-49-8 |
|---|---|
Fórmula molecular |
C9H2Cl3NO2 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
4,6,7-trichloro-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H2Cl3NO2/c10-6-3(1-13)7(11)8(12)4-2-15-9(14)5(4)6/h2H2 |
Clave InChI |
WXFVLGWIYJMNJF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)



![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)



![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)

![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)


